N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
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Properties
IUPAC Name |
N-(3-fluorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O2S/c1-14-9-11-17(12-10-14)31(29,30)22-21-25-20(24-16-6-4-5-15(23)13-16)18-7-2-3-8-19(18)28(21)27-26-22/h2-13H,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXYKCKDVLOHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 433.5 g/mol. The compound features a triazole ring fused with a quinazoline structure, which is known for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 904576-10-9 |
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. A study highlighted that triazoloquinazoline derivatives can act as potent inhibitors of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, the compound's sulfonamide group enhances its interaction with target proteins involved in cancer pathways .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Compounds bearing triazole and quinazoline rings have been reported to demonstrate significant antibacterial and antifungal activities. For instance, a related study showed that modifications in the triazole structure could lead to enhanced activity against resistant bacterial strains .
The mechanism by which this compound exerts its biological effects may involve:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .
- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes such as carbonic anhydrase or various kinases involved in cancer progression and microbial resistance .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of triazoloquinazolines in vitro against various cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 to 50 µM depending on the specific modifications made to the structure. This suggests a strong potential for further development as anticancer agents .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of triazoloquinazolines against Staphylococcus aureus and Escherichia coli. The study found that compounds with similar scaffolds displayed minimum inhibitory concentrations (MIC) as low as 8 µg/mL against resistant strains, highlighting their potential as new antimicrobial agents .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazole and quinazoline compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacteria and fungi. The presence of the sulfonamide group in this compound suggests enhanced interactions with microbial enzymes, potentially leading to effective treatments for infections caused by resistant strains of bacteria.
Anticancer Properties
The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that triazoloquinazolines can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar frameworks have demonstrated significant cytotoxic effects against human tumor cells, indicating that N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine may possess anticancer activity worth exploring further.
Case Study 1: Antimicrobial Screening
A study conducted on related quinazoline derivatives demonstrated notable antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibiting electron-withdrawing groups showed enhanced antibacterial effects, which could be an avenue for future research into this compound .
Case Study 2: Anticancer Evaluation
In vitro tests using a panel of cancer cell lines revealed that triazole-containing compounds could inhibit tumor growth effectively. The National Cancer Institute (NCI) has protocols that assess new compounds for their anticancer potential. Similar compounds have shown promising results in inhibiting cell growth at low concentrations .
Potential Therapeutic Uses
Given its structural features and preliminary findings regarding its biological activities, this compound may have potential applications in:
- Antibiotic Development : Targeting resistant bacterial strains.
- Cancer Therapy : As a novel chemotherapeutic agent.
- Antifungal Treatments : Addressing opportunistic infections in immunocompromised patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
